1-Azido-5-bromopentane
Overview
Description
1-Azido-5-bromopentane is a useful research compound. Its molecular formula is C5H10BrN3 and its molecular weight is 192.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azido-5-bromopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-5-bromopentane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Medicinal Chemistry
1-Azido-5-bromopentane plays a role in the synthesis of complex organic compounds, such as bicyclo[1.1.1]pentan-1-amine, which has significance in medicinal chemistry. This compound, derived from 1-azido-3-iodobicyclo[1.1.1]pentane, offers an alternative pathway for synthesizing medically relevant structures (Goh et al., 2014).
Organic Chemistry Education
In the context of education, 1-Azido-5-bromopentane is used in the study of elimination reactions. These studies help students understand the reactions and properties of alkyl halides, an important concept in organic chemistry (Latimer, 2003).
Synthesis of Chemical Compounds
It's involved in the synthesis of chemicals like 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB), highlighting its utility in creating compounds with specific chemical properties (Ruan Zhan-jun, 2005).
Chemical Reactions and Catalysis
1-Azido-5-bromopentane is also studied for its reaction properties and catalysis, for instance, in the synthesis of l-bromopentane using solid Mo-Ni catalysts (Fan Ying, 2002).
Biosynthesis and Metabolism
Research on 1-Azido-5-bromopentane extends into the field of biosynthesis and metabolism. Studies focus on how compounds like 1-bromopentane are metabolized in organisms (Grasse & James, 1972).
properties
IUPAC Name |
1-azido-5-bromopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN3/c6-4-2-1-3-5-8-9-7/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRXUOYRUPQIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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